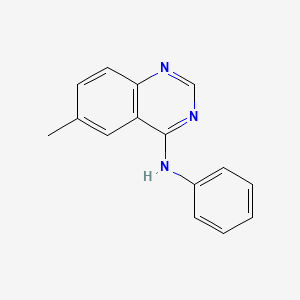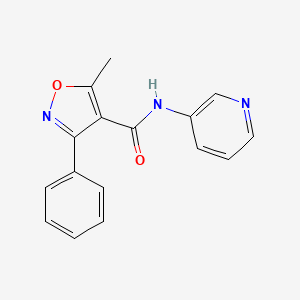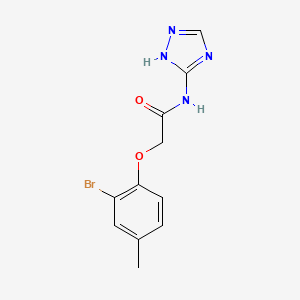![molecular formula C15H17BrN4OS B5559566 4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives typically involves multi-step reactions, starting with primary amines or other nitrogen-containing precursors. For example, Hwang et al. described the synthesis of a triazine compound through the reaction of an amino-triazinone with carbon disulfide in a water/pyridine mixture, showcasing a method that could be adapted for the synthesis of the target compound (Hwang et al., 2006).
Molecular Structure Analysis
Triazine compounds often exhibit planar structures due to the conjugation within the triazine ring and with substituent groups. The molecular structure is characterized by the angles between the planes of the triazine ring and its substituents, which can influence the compound's reactivity and interactions. For instance, Fun et al. analyzed a related triazine derivative, noting the dihedral angles between the triazine ring and its substituent groups, which could provide insight into the structural aspects of our target compound (Fun et al., 2011).
Chemical Reactions and Properties
Triazine compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, where the electron-rich nitrogen atoms in the ring can react with electrophiles. The presence of substituents like bromobenzylidene groups can further influence the reactivity, enabling the formation of new bonds and derivatives. For instance, the synthesis and reactions of 3-substituted-benzo[d][1,2,3]triazin-4(3H)-ones presented by Zhang et al. illustrate the type of chemical transformations that could be relevant for our target compound (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The crystallization behavior and hydrogen bonding patterns, as observed by Hwang et al., can provide valuable information on the physical characteristics of similar compounds (Hwang et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of triazine derivatives, including those similar to the queried compound, have been explored in several studies. These compounds have been synthesized through various chemical reactions, often involving the condensation of amino and bromobenzylidene components. For instance, Ghammamy and Sedaghat (2013) synthesized a new azomethine derivative of triazole, which reacts with copper(I) and zinc(II) salts to afford complexes, highlighting the versatility of triazine compounds in forming metal complexes (Ghammamy & Sedaghat, 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazine derivatives. Bekircan et al. (2008) reported the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, Malik and Patel (2017) explored the antimicrobial activities of substituted 1,2,4-triazine derivatives, further highlighting the potential of such compounds in biomedical applications (Malik & Patel, 2017).
Advanced Materials and Chemical Properties
Research has also delved into the use of triazine derivatives in advanced materials. Singh et al. (2010) studied the liquid crystalline properties of triazine compounds, showing how the structure of these compounds can influence their mesomorphic behavior, which is crucial for applications in liquid crystal displays and other materials science applications (Singh, Pandey, & Singh, 2010).
Propriétés
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDPUMGGLQZTA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(4-bromophenyl)methylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)


![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)